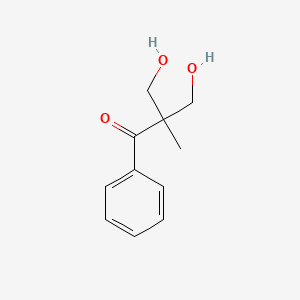
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one is an organic compound with a complex structure that includes hydroxyl, methyl, and phenyl groups
Preparation Methods
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one can be achieved through several routes. One common method involves the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide . This reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization or distillation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through reactions with halides or other nucleophiles. For example, reacting with acetyl chloride can yield esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or flexibility.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the phenyl group may interact with hydrophobic regions of biological molecules, influencing their function.
The pathways involved in the compound’s effects depend on its specific application. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes, leading to cell death. In antioxidant studies, it may neutralize free radicals, preventing cellular damage.
Comparison with Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-2-methyl-1-phenylpropan-1-one: This compound lacks the additional hydroxymethyl group, which may affect its reactivity and applications.
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid: This compound has a carboxylic acid group instead of a phenyl group, leading to different chemical properties and uses.
2,2-Bis(hydroxymethyl)propanoic acid: This compound is a precursor in the synthesis of this compound and has different applications due to its simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications.
Properties
CAS No. |
15121-81-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-11(7-12,8-13)10(14)9-5-3-2-4-6-9/h2-6,12-13H,7-8H2,1H3 |
InChI Key |
XCRYELYGNRRKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


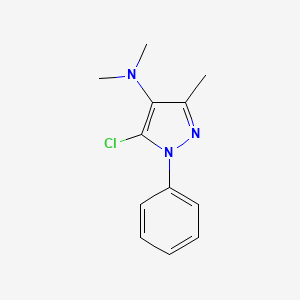

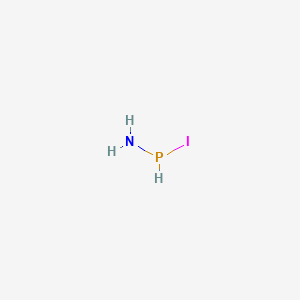
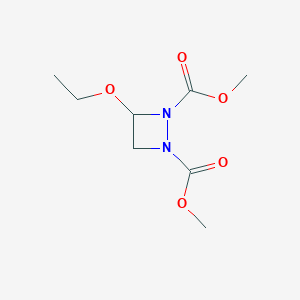
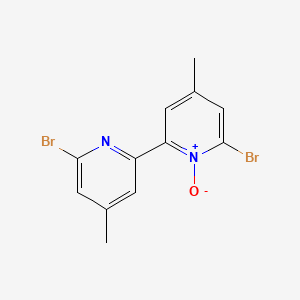
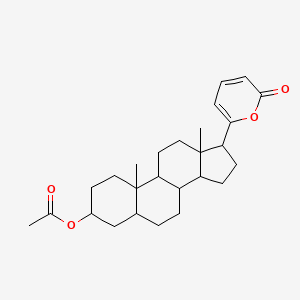
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
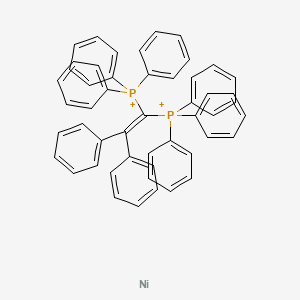
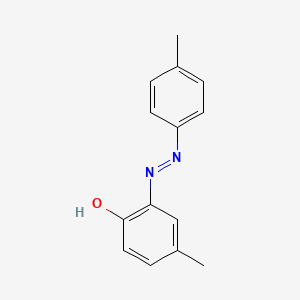
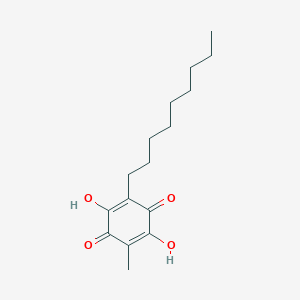
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
